6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate
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Overview
Description
6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-PHENYLACRYLATE is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with a cycloheptane ring, and various functional groups such as ethoxyphenyl, dimethyl, and phenylacrylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-PHENYLACRYLATE can be achieved through a multi-step process involving several key reactions:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cycloheptane Ring: The furan ring is then fused with a cycloheptane ring through a series of cyclization reactions, often involving the use of catalysts such as palladium or nickel.
Industrial Production Methods
In an industrial setting, the production of 6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-PHENYLACRYLATE involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and functionalization reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-PHENYLACRYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The functional groups in the compound can undergo substitution reactions with reagents such as halogens, alkylating agents, or acylating agents to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents (methyl iodide) in the presence of bases, acylating agents (acetyl chloride) in the presence of Lewis acids.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-PHENYLACRYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-PHENYLACRYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(4-ETHOXYPHENYL)-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE: This compound has a similar structure but with a hydroxyl group instead of the phenylacrylate group.
N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]-N-(3-METHYLPHENYL)AMINE: This compound has a similar core structure but with different substituents.
Uniqueness
6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-PHENYLACRYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the phenylacrylate group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
Properties
Molecular Formula |
C28H24O5 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
[6-(4-ethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H24O5/c1-4-31-23-13-11-21(12-14-23)22-16-24(29)27-18(2)32-19(3)28(27)25(17-22)33-26(30)15-10-20-8-6-5-7-9-20/h5-17H,4H2,1-3H3/b15-10+ |
InChI Key |
ZOMYUAOEWWRQEY-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC(=O)/C=C/C4=CC=CC=C4)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC(=O)C=CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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